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Compound of Interest |

Compound Name: 2-(Chloromethyl)-5-methylpyridine

CAS No.: 767-01-1

Cat. No.: B1297004
Technical Guide: 2-(Chloromethyl)-5-
methylpyridine

CAS: 767-01-1 (Free Base) | CAS: 71670-70-7 (Hydrochloride)[1]

Part 1: Executive Technical Profile

2-(Chloromethyl)-5-methylpyridine is a bifunctional pyridine building block characterized by a
reactive electrophilic chloromethyl group at the ortho position and a stable methyl group at the
meta position (relative to nitrogen).

Critical Distinction: Researchers often confuse this compound with 2-Chloro-5-
(chloromethyl)pyridine (CCMP).

o Target Compound: 2-(Chloromethyl)-5-methylpyridine (Reactive group: -CH2Cl at C2; -
CHs at C5).

e Common Impostor: CCMP (Reactive group: -CHzCl at C5; -Cl at C2).

o Implication: The reactivity profiles are inverted. The target compound is significantly more
unstable as a free base due to the proximity of the alkylating side chain to the basic nitrogen.
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Physicochemical Constants Table

Property Value (Free Base) Value (HCI Salt) Note
Salt form is the

CAS Number 767-01-1 71670-70-7 standard commercial
unit.

Formula C7HsCIN C7HoCI2N

Mol.[2][3][4][5] Weight ~ 141.60 g/mol 178.06 g/mol
Free base

Physical State

Colorless to yellow oil

White to off-white

solid

oxidizes/polymerizes

rapidly.

Melting Point

N/A (Oil)

>140°C (Decomp.)

Salt MP varies by
hydration/purity.

Solubility

DCM, EtOAc, Toluene

Water, Methanol,
DMSO

Free base is lipophilic;

salt is hydrophilic.

Basicity (pKa)

~5.5 (Pyridine N)

N/A

The free base is basic
enough to self-

catalyze degradation.

Stability

Poor (Hours to Days)

Good (Months)

Store salt at -20°C

under inert gas.[6]

Part 2: Synthesis & Manufacturing Engineering

Direct chlorination of 2,5-lutidine is rarely used due to poor selectivity (competing chlorination at

the C5-methyl group). The authoritative synthetic route utilizes the Boekelheide

Rearrangement, which ensures regioselectivity at the C2 position.

Protocol: The N-Oxide Rearrangement Route

This method leverages the activation of the C2-methyl group via N-oxidation, followed by

rearrangement to the alcohol and subsequent chlorination.

Step 1: N-Oxidation
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e Reagents: 2,5-Lutidine, H202, Acetic Acid (or mCPBA in DCM).
e Mechanism: Electrophilic attack on the pyridine nitrogen.
e Outcome: 2,5-Lutidine N-oxide.

Step 2: Boekelheide Rearrangement (Critical Step)

Reagents: Acetic anhydride (Acz20).

Conditions: Reflux (approx. 100-110°C).

Mechanism: Acylation of the N-oxide oxygen, followed by [3,3]-sigmatropic rearrangement.
This selectively moves the oxygen to the C2-methyl carbon.

Intermediate: 5-Methyl-2-pyridylmethyl acetate.

Step 3: Hydrolysis & Chlorination

» Hydrolysis: Acidic or basic hydrolysis yields (5-methylpyridin-2-yl)methanol.
¢ Chlorination: Reaction with Thionyl Chloride (SOCIz) in DCM or Toluene.

« |solation:CRITICAL. Do not isolate the free base if possible. Precipitate directly as the
hydrochloride salt by adding HCI/Dioxane or HCI/Ether.

Synthesis Workflow Diagram

—————————————————————————————————————————————————
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Caption: Regioselective synthesis via Boekelheide rearrangement prevents contamination with
5-chloromethyl isomers.
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Part 3: Stability & Handling (The "Self-Alkylation™
Hazard)

The most significant technical challenge with 2-(chloromethyl)-5-methylpyridine is its
tendency to undergo intermolecular self-alkylation (quaternization) when in its free base form.

Mechanism of Degradation

¢ Nucleophile: The pyridine nitrogen of Molecule A.
o Electrophile: The chloromethyl carbon of Molecule B.
e Reaction: S_N2 attack forming a pyridinium salt dimer (and eventually polymer).

 Visual Indicator: The clear oil turns viscous, then opaque/dark, and finally solidifies into an
insoluble mass.

Handling Protocols

» Storage: Always store as the Hydrochloride salt. The protonated nitrogen (pyridinium) is non-
nucleophilic, completely halting the polymerization pathway.

» Neutralization: If the free base is required for a reaction:
o Suspend the HCI salt in the reaction solvent (e.g., DCM).

o Add a stoichiometric amount of mild base (e.g., NaHCOs or TEA) in situ immediately
before adding the nucleophile.

o Never store the free base neat for >1 hour at room temperature.

Reactivity Diagram
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Caption: The free base rapidly degrades via self-alkylation; protonation (salt formation) is the
only viable storage strategy.

Part 4: Applications in Drug Discovery

This scaffold is a critical intermediate in the synthesis of Leukotriene Biosynthesis Inhibitors,
specifically those targeting the 5-Lipoxygenase Activating Protein (FLAP).

Case Study: FLAP Inhibitors In the development of asthma and cardiovascular therapeutics,
the 2-(chloromethyl)-5-methylpyridine moiety is often used to alkylate indole or quinoline
cores. The 5-methyl group provides steric bulk that fits into the hydrophobic pocket of FLAP,
while the pyridine nitrogen can participate in hydrogen bonding or pi-stacking interactions
within the active site.

Experimental Usage Tip: When using this reagent for N-alkylation of indoles:
e Use NaH in DMF or Cs2COs in Acetonitrile.

e Add the pyridine salt directly to the base mixture; do not pre-freebase.
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with the target). Link

 Commercial Property Data:EvitaChem Product Entry for 2-(Chloromethyl)-5-
methylpyridine (CAS 767-01-1).[7]Link[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [2-(Chloromethyl)-5-methylpyridine basic
physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297004#2-chloromethyl-5-methylpyridine-basic-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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